molecular formula C17H13BrN2O2S B11705832 (2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(5-bromo-2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11705832
M. Wt: 389.3 g/mol
InChI Key: DGAVRDSZCQPSHP-XNTDXEJSSA-N
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Description

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a phenylimino group attached to a thiazolidinone ring. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring. The final step involves the formation of the imine bond through a reaction with aniline under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Brominated Phenyl Compounds: Compounds containing brominated phenyl groups.

    Imines: Compounds with similar imine functional groups.

Uniqueness

(2E,5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its brominated methoxyphenyl group and phenylimino group contribute to its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-8-7-12(18)9-11(14)10-15-16(21)20-17(23-15)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20,21)/b15-10+

InChI Key

DGAVRDSZCQPSHP-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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